molecular formula C17H17N3O2 B2727181 3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868971-12-4

3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

Cat. No.: B2727181
CAS No.: 868971-12-4
M. Wt: 295.342
InChI Key: KIENYUKBNNQQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

    Target of Action

    Compounds with an imidazo[1,2-a]pyridine structure, like “3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide”, have been shown to possess a broad range of biological activity . They might interact with various targets, including enzymes, receptors, and ion channels, depending on the specific functional groups present in the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild and environmentally benign, making this method attractive for industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted organic reactions is particularly advantageous due to its simplicity, greater selectivity, and rapid synthesis . Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is unique due to its specific structural features and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable molecule for scientific research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-5-4-8-20-11-14(19-16(12)20)10-18-17(21)13-6-3-7-15(9-13)22-2/h3-9,11H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIENYUKBNNQQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.